7-Bromo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine
Description
7-Bromo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine is a brominated heterocyclic compound featuring a fused pyrrole-pyridine bicyclic system. The dihydro moiety at positions 2 and 3 introduces partial saturation, enhancing conformational rigidity compared to fully aromatic analogs. Bromination at the 7-position increases electrophilicity, making it a versatile intermediate in medicinal chemistry, particularly for cross-coupling reactions (e.g., Suzuki-Miyaura) to generate kinase inhibitors or other bioactive molecules . Its molecular formula is C₇H₇BrN₂, with a molecular weight of 213.05 g/mol.
Properties
Molecular Formula |
C7H7BrN2 |
|---|---|
Molecular Weight |
199.05 g/mol |
IUPAC Name |
7-bromo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine |
InChI |
InChI=1S/C7H7BrN2/c8-5-1-3-9-6-2-4-10-7(5)6/h1,3,10H,2,4H2 |
InChI Key |
INPJDDRHEBYEOP-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC2=C(C=CN=C21)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine typically involves the bromination of 2,3-dihydro-1H-pyrrolo[3,2-b]pyridine. One common method is the reaction of 2,3-dihydro-1H-pyrrolo[3,2-b]pyridine with bromine in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of 7-Bromo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature and reagent addition, can further optimize the production process.
Chemical Reactions Analysis
Types of Reactions
7-Bromo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form more complex derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of different hydrogenated derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include various substituted pyrrolo[3,2-b]pyridine derivatives.
Oxidation Reactions: Products include oxidized derivatives with additional functional groups.
Reduction Reactions: Products include hydrogenated derivatives with reduced double bonds or functional groups.
Scientific Research Applications
7-Bromo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine has several scientific research applications, including:
Medicinal Chemistry: It serves as a precursor for the synthesis of potential therapeutic agents targeting various diseases.
Biological Studies: The compound is used in the study of biological pathways and mechanisms due to its potential bioactivity.
Chemical Synthesis: It acts as a building block for the synthesis of more complex heterocyclic compounds.
Material Science: The compound is explored for its potential use in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 7-Bromo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity to its target. The pyrrolo[3,2-b]pyridine core can interact with hydrophobic pockets within the target protein, stabilizing the compound-protein complex and modulating the biological activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional differences between 7-Bromo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine and related analogs are critical for understanding their reactivity and applications. Below is a detailed comparison:
Table 1: Comparative Analysis of 7-Bromo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine and Analogous Compounds
Key Structural and Functional Differences
Ring System Variations :
- Pyrrolo[3,2-b]pyridine (target compound) vs. pyrrolo[2,3-b]pyridine (): The fusion position alters electron distribution, affecting nucleophilic/electrophilic sites.
- Pyrrolo[3,2-c]pyridine () introduces a different nitrogen orientation, influencing hydrogen-bonding capacity in kinase inhibitors .
Bromine Position :
- 7-Bromo substitution (target) vs. 5-bromo (): The 7-position bromine in the target compound is more sterically accessible for cross-coupling reactions compared to 5-bromo analogs, which may hinder reactivity .
Saturation Effects :
- Dihydro derivatives (e.g., target compound) exhibit reduced aromaticity, increasing solubility and stability compared to fully aromatic analogs like 5-Bromo-1H-pyrrolo[2,3-b]pyridine .
Functional Group Additions :
- Nitro-substituted analogs () enable facile reduction to amines, expanding utility in multi-step syntheses .
Biological Activity
7-Bromo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. Its unique structure, featuring both pyrrole and pyridine rings, contributes to its biological activity. This article summarizes the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
- Molecular Formula : C₇H₇BrN₂
- Molecular Weight : 199.05 g/mol
- CAS Number : 1824288-41-6
Research indicates that 7-Bromo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine exhibits significant inhibitory effects on fibroblast growth factor receptors (FGFRs), which are critical in various cancer pathways. The compound's derivatives have shown low IC50 values against FGFR1, FGFR2, and FGFR3, indicating potent anti-cancer properties. For instance, specific derivatives demonstrated IC50 values as low as 7 nM for FGFR1 inhibition .
Anticancer Properties
The anticancer activity of 7-Bromo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine has been validated through various studies:
- Cell Proliferation Inhibition : Compounds derived from this structure have shown the ability to inhibit cell proliferation in several cancer cell lines. For example, derivatives have been reported to effectively reduce the growth of breast cancer cells (4T1 cell line) and induce apoptosis .
- Mechanisms of Action : The inhibition of FGFR signaling pathways leads to reduced cellular proliferation and increased apoptosis in cancer cells. This makes the compound a promising candidate for further development as an anti-cancer agent.
Other Biological Activities
In addition to its anticancer properties, 7-Bromo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine has been explored for other biological activities:
- Enzyme Inhibition : The compound serves as a building block for synthesizing potential enzyme inhibitors and receptor modulators.
- Neuroprotective Effects : Some studies suggest that derivatives may also exhibit neuroprotective activities, although more research is needed in this area.
Case Studies and Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
